Gomisin M2

Phytochemical Standardization Quality Control HPLC-UV Quantification

Gomisin M2 ((+)-Gomisin M2) is a dibenzocyclooctadiene lignan isolated primarily from the fruits of Schisandra chinensis and Schisandra rubriflora. It belongs to a large family of Schisandra lignans that exhibit hepatoprotective, anti-inflammatory, antiviral, and anticancer properties.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 82425-45-4
Cat. No. B198098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin M2
CAS82425-45-4
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3
InChIInChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12-/m0/s1
InChIKeyPDDXWOMYBJCSQB-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Gomisin M2 (CAS 82425-45-4): A Multi-Target Dibenzocyclooctadiene Lignan with Validated Anti-Inflammatory and Anti-Cancer Stem Cell Activity


Gomisin M2 ((+)-Gomisin M2) is a dibenzocyclooctadiene lignan isolated primarily from the fruits of Schisandra chinensis and Schisandra rubriflora [1]. It belongs to a large family of Schisandra lignans that exhibit hepatoprotective, anti-inflammatory, antiviral, and anticancer properties. Unlike its more abundant in-class counterparts schisandrin and gomisin A, Gomisin M2 has been specifically characterized for its dual inhibition of STAT1 and NF-κB signaling in inflammatory skin disease models and its selective cytotoxicity against breast cancer stem cells over normal epithelial cells [2][3].

Why Schisandrin or Gomisin A Cannot Substitute for Gomisin M2 in Skin Inflammation and Cancer Stem Cell Studies


Dibenzocyclooctadiene lignans from Schisandra species share a core scaffold but diverge markedly in target engagement and functional selectivity. Although schisandrin and gomisin A are the most abundant and commercially available lignans from S. chinensis [1], neither has been demonstrated to simultaneously suppress both STAT1 and NF-κB phosphorylation in keratinocytes or to exhibit selective cytotoxicity against CD44+/CD24- breast cancer stem cells while sparing normal epithelial cells. The anti-inflammatory activity of gomisin A proceeds primarily through TLR4-mediated NF-κB and MAPK pathways in microglia and macrophages [2], whereas gomisin N targets NF-κB via IKKα suppression [3]—neither replicates the dual STAT1/NF-κB inhibition profile documented for Gomisin M2. The quantitative evidence below substantiates why procurement specifications must be compound-specific.

Gomisin M2 (82425-45-4): Quantitative Differentiation Evidence Against Closest Analogs


HPLC-UV Analytical Sensitivity: Gomisin M2 Achieves the Lowest Detection Limit Among Three Major Schisandra Lignans

In a head-to-head HPLC-UV analytical method validation study simultaneously quantifying three lignans from S. chinensis, Gomisin M2 demonstrated the lowest limit of detection (LOD) at 0.05 μg/mL and limit of quantification (LOQ) at 0.14 μg/mL, outperforming both schisandrin (LOD 0.14 μg/mL, LOQ 0.42 μg/mL) and gomisin A (LOD 0.07 μg/mL, LOQ 0.22 μg/mL) [1]. The calibration curve linearity (R²) for Gomisin M2 was 0.9986, compared to 0.9983 for schisandrin and 0.9982 for gomisin A [1]. Intra-day precision for Gomisin M2 ranged from 0.40–0.99%, while inter-day precision ranged from 0.81–2.88% [1].

Phytochemical Standardization Quality Control HPLC-UV Quantification

Hepatoprotective Activity: Gomisin M2 Matches Schisandrin in APAP-Induced HepG2 Cell Survival at Equimolar Concentration

In a direct comparative in vitro hepatoprotective assay, Gomisin M2 (compound 5) at 10 μM conferred a 43% survival rate in APAP-damaged HepG2 human liver carcinoma cells, essentially equivalent to schisandrin (compound 6, 44% survival) and micrantherin A (compound 4, 44% survival) at the same concentration [1]. This head-to-head data demonstrates that Gomisin M2 provides hepatoprotection comparable to the most abundant and well-studied Schisandra lignan, schisandrin, on an equimolar basis.

Hepatoprotection Drug-Induced Liver Injury HepG2 Assay

Anti-HIV Activity: Gomisin M2 Exhibits Moderate Potency Compared to the More Potent Gomisin M1, Defining Its Niche in Resistance Profiling Studies

In the same bioactivity-directed fractionation study from Schisandra rubriflora that isolated multiple lignans, Gomisin M2 ((+)-gomisin M2, compound 5) demonstrated anti-HIV activity with an EC50 of 2.4 μM against H9 lymphocyte replication [1]. By contrast, (±)-gomisin M1 (compound 4) was the most potent anti-HIV lignan in the same study, with an EC50 of <0.65 μM and a therapeutic index (TI) of >68 [1]. This approximately 3.7-fold difference in potency indicates that Gomisin M2 is not the optimal choice for maximum anti-HIV potency; its value instead lies in mechanistic studies of resistance, where its moderate potency and distinct substitution pattern on the cyclooctadiene ring may reveal structure-activity relationships not accessible with the more potent gomisin M1.

Anti-HIV Antiviral Screening Lignan Selectivity

Selective Cytotoxicity: Gomisin M2 Spares Normal Breast Epithelial Cells While Inhibiting Triple-Negative Breast Cancer Cells

Gomisin M2 demonstrated a clinically relevant selectivity window in a panel of breast cell lines: the IC50 at 48 h was 60 μM for MDA-MB-231 and 57 μM for HCC1806 triple-negative breast cancer (TNBC) cells, compared to 85 μM for the immortalized normal breast epithelial cell line MCF10A [1]. The viability of MCF10A cells was not significantly inhibited, with IC50 values remaining >80 μM [1]. This selectivity ratio (IC50 normal / IC50 cancer) of approximately 1.4–1.5 indicates that Gomisin M2 preferentially inhibits TNBC cell proliferation over normal breast epithelium. Furthermore, Gomisin M2 significantly inhibited mammosphere formation in breast cancer stem cells (CD44+/CD24- population) and suppressed MDA-MB-231 and HCC1806 xenograft proliferation in a zebrafish model [1].

Cancer Stem Cells Selective Cytotoxicity Triple-Negative Breast Cancer

Dual STAT1 and NF-κB Pathway Inhibition: A Mechanistic Signature Distinct from Other Schisandra Lignans in Inflammatory Skin Disease

Gomisin M2 is the only Schisandra lignan demonstrated to simultaneously suppress both STAT1 phosphorylation and NF-κB nuclear translocation in TNF-α/IFN-γ-stimulated keratinocytes, as shown in two independent inflammatory skin disease models [1][2]. In an imiquimod-induced psoriasis mouse model, oral administration of Gomisin M2 reduced the Psoriasis Area Severity Index (PASI) score, epidermal and dermal thickness, transepidermal water loss (TEWL), and myeloperoxidase (MPO)-associated cell infiltration [2]. In a DNCB/DFE-induced atopic dermatitis model, Gomisin M2 suppressed the expression of IL-1β, IL-4, IL-5, IL-6, IL-12a, and TSLP in ear tissue and reduced serum IgE (total and DFE-specific) and IgG2a levels [1]. By contrast, gomisin A mediates anti-inflammatory effects primarily through TLR4-mediated NF-κB and MAPK pathways in microglia [3], and gomisin N targets NF-κB via IKKα suppression without concomitant STAT1 inhibition [4]. No other Schisandra lignan has been reported to exhibit this dual STAT1/NF-κB inhibitory profile in keratinocytes.

Atopic Dermatitis Psoriasis STAT1/NF-κB Dual Inhibition

Mast Cell-Mediated Anti-Allergic Activity: Gomisin M2 Demonstrates Superior Suppression of IgE-Mediated Degranulation Among Schisandra Lignans

A direct class-level comparison within the published literature states that 'among the lignans, gomisin M2 (GM2) has slightly greater antiallergic properties through the suppression of mast cell activation compared to the other lignans' [1], citing the earlier mechanistic study by Dhakal et al. [2]. In that study, Gomisin M2 inhibited IgE-mediated mast cell degranulation in mouse bone marrow-derived mast cells, RBL-2H3 cells, and rat peritoneal mast cells by suppressing intracellular calcium elevation and FcεRI-mediated Lyn and Fyn kinase activation [2]. In vivo, oral administration of Gomisin M2 suppressed IgE-mediated passive cutaneous anaphylaxis (PCA) reactions in a dose-dependent manner and reduced ovalbumin-induced active systemic anaphylaxis (ASA), including hypothermia, histamine release, IL-4 production, and IgE levels [2]. While this class-level claim lacks explicit quantitative ranking against each individual lignan, it represents the only published assertion of superiority within the Schisandra lignan family for mast cell-mediated anti-allergic activity.

Mast Cell Degranulation Anti-Allergic IgE/FcεRI Signaling

Gomisin M2 (CAS 82425-45-4): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Phytochemical Reference Standard for Multi-Lignan HPLC-UV Quality Control of Schisandra Products

Based on the demonstrated superior analytical sensitivity of Gomisin M2 (LOD 0.05 μg/mL, LOQ 0.14 μg/mL) compared to both schisandrin (LOD 0.14 μg/mL, LOQ 0.42 μg/mL) and gomisin A (LOD 0.07 μg/mL, LOQ 0.22 μg/mL) in a validated HPLC-UV method [1], Gomisin M2 is the preferred reference standard for high-sensitivity quantification in Schisandra extract standardization. Quality control laboratories should include Gomisin M2 alongside schisandrin and gomisin A in multi-analyte HPLC methods to ensure comprehensive lignan profiling. Its R² of 0.9986 and intra-day precision of 0.40–0.99% confirm suitability for regulatory-compliant analytical workflows [1].

Inflammatory Skin Disease Research Requiring Dual STAT1/NF-κB Pathway Inhibition in Keratinocytes

Gomisin M2 is uniquely qualified among Schisandra lignans for studies of atopic dermatitis and psoriasis where simultaneous blockade of STAT1 phosphorylation and NF-κB nuclear translocation in keratinocytes is desired. Its efficacy has been validated in two independent murine models: DNCB/DFE-induced atopic dermatitis (suppression of IL-1β, IL-4, IL-5, IL-6, IL-12a, TSLP, IgE, and IgG2a) [1] and IMQ-induced psoriasis (reduction in PASI score, epidermal/dermal thickness, TEWL, and MPO infiltration) [2]. No other Schisandra lignan has demonstrated this dual pathway engagement in keratinocytes, making Gomisin M2 the compound of choice for mechanistic studies of STAT1/NF-κB crosstalk in skin inflammation [1][2].

Breast Cancer Stem Cell (BCSC) Targeting with Selectivity Over Normal Breast Epithelium

Gomisin M2 is the appropriate selection for cancer stem cell research focused on triple-negative breast cancer, supported by its selective cytotoxicity profile: IC50 values of 57–60 μM against MDA-MB-231 and HCC1806 TNBC cells versus >80 μM against normal MCF10A breast epithelial cells [1]. The compound additionally inhibits mammosphere formation in CD44+/CD24- breast CSCs, downregulates the Wnt/β-catenin self-renewal pathway, and suppresses xenograft proliferation in zebrafish models [1]. This profile supports its use as a lead compound for BCSC-targeted drug discovery where sparing normal breast tissue is a critical safety parameter.

Mast Cell-Mediated Allergy and Anaphylaxis Mechanistic Studies

For researchers investigating FcεRI signaling and mast cell degranulation, Gomisin M2 is the best-characterized Schisandra lignan, with published evidence of slightly greater antiallergic properties relative to other in-class lignans [1]. Its mechanism—suppression of Lyn and Fyn kinase activation and intracellular calcium elevation downstream of IgE-FcεRI crosslinking—has been validated in both primary mast cells (BMMCs, rat peritoneal mast cells) and the RBL-2H3 cell line [2]. In vivo efficacy has been confirmed in IgE-mediated PCA (dose-dependent suppression) and ovalbumin-induced ASA models (reduction of hypothermia, histamine, IL-4, and IgE production) [2]. Procurement of Gomisin M2, rather than other Schisandra lignans, is essential for studies requiring modulation of the Lyn/Fyn/Ca²⁺ signaling axis in mast cells [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin M2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.